molecular formula C15H17NO2S B8648377 Ethyl 4-{[2-(thiophen-2-yl)ethyl]amino}benzoate CAS No. 61440-50-4

Ethyl 4-{[2-(thiophen-2-yl)ethyl]amino}benzoate

Cat. No. B8648377
CAS RN: 61440-50-4
M. Wt: 275.4 g/mol
InChI Key: GIGGNNKFGUTORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04182776

Procedure details

A mixture of 29.7 g of ethyl p-[2-(2-thienyl)ethylamino]benzoate and 29 g of potassium hydroxide in 200 ml of 95% ethanol is refluxed for 3 hours. The mixture is worked up as described in Example 4 to give the product, mp 161°-163° C.
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][NH:8][C:9]1[CH:19]=[CH:18][C:12]([C:13]([O:15]CC)=[O:14])=[CH:11][CH:10]=1.[OH-].[K+]>C(O)C>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][NH:8][C:9]1[CH:19]=[CH:18][C:12]([C:13]([OH:15])=[O:14])=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
29.7 g
Type
reactant
Smiles
S1C(=CC=C1)CCNC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
29 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to give the product, mp 161°-163° C.

Outcomes

Product
Name
Type
Smiles
S1C(=CC=C1)CCNC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.